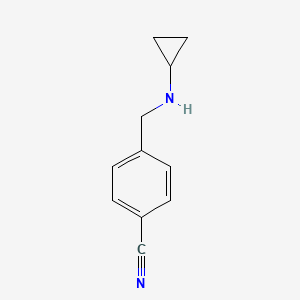

4-((Cyclopropylamino)methyl)benzonitrile

Description

Contextualization of Substituted Benzonitrile (B105546) Compounds in Chemical Biology

Substituted benzonitriles, which are benzene (B151609) rings adorned with a cyano (-C≡N) group and other functional groups, represent a versatile class of compounds in chemical biology. The nitrile group is a powerful and multifaceted functional group. It is a strong electron-withdrawing group, which can significantly influence the electronic properties of the benzene ring and, by extension, the molecule's interactions with biological macromolecules.

In the realm of medicinal chemistry, the benzonitrile moiety is a recognized pharmacophore found in a variety of therapeutic agents. For instance, certain substituted benzonitriles have been developed as potent and selective enzyme inhibitors. A notable example is the use of 4-substituted benzonitriles in the design of aromatase inhibitors for the treatment of estrogen-dependent cancers. The nitrile group, in these cases, can mimic the interactions of endogenous substrates with the enzyme's active site. Furthermore, the benzonitrile scaffold has been explored in the development of treatments for mood disorders, where it can interact with specific receptors in the central nervous system. The versatility of the benzonitrile core allows for a wide range of chemical modifications, enabling the fine-tuning of a compound's pharmacological profile.

Exploration of Cyclopropylamino Moieties in Active Pharmaceutical Ingredients

The cyclopropylamino group, which consists of a cyclopropyl (B3062369) ring attached to an amino group, is another structural motif that has gained considerable traction in the design of active pharmaceutical ingredients (APIs). The inclusion of a cyclopropyl ring in a molecule can have profound effects on its physicochemical and pharmacological properties.

From a chemical standpoint, the three-membered ring of the cyclopropyl group is highly strained, which imparts unique conformational rigidity to the molecule. This conformational constraint can be advantageous in drug design, as it can pre-organize the molecule into a bioactive conformation for optimal binding to its biological target, potentially leading to enhanced potency and selectivity.

Moreover, the cyclopropyl group is known to improve the metabolic stability of drug candidates. The C-H bonds on the cyclopropyl ring are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to those in more flexible alkyl chains. This can lead to a longer half-life and improved pharmacokinetic profile of the drug. The cyclopropylamino moiety is a key feature in a number of approved drugs, including certain antibiotics and antiviral agents, highlighting its importance in modern drug discovery. google.com

Current Research Landscape and Academic Relevance of 4-((Cyclopropylamino)methyl)benzonitrile

The academic and industrial interest in this compound stems from the synergistic potential of its benzonitrile and cyclopropylamino components. While extensive peer-reviewed literature on this specific compound is still emerging, its investigation is prominent in the patent literature, particularly in the context of epigenetic drug discovery.

A significant area of research for this compound is its role as an inhibitor of lysine-specific demethylase 1 (LSD1 or KDM1A). LSD1 is an enzyme that plays a crucial role in regulating gene expression through the demethylation of histone proteins. The dysregulation of LSD1 activity has been implicated in the development and progression of various cancers. As such, the development of potent and selective LSD1 inhibitors is a major focus of oncology research.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂ |

| Molecular Weight | 172.23 g/mol |

| CAS Number | 953903-93-0 |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMSO and methanol (B129727) |

Structure

3D Structure

Properties

IUPAC Name |

4-[(cyclopropylamino)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-7-9-1-3-10(4-2-9)8-13-11-5-6-11/h1-4,11,13H,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOGHIUFZSESGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588449 | |

| Record name | 4-[(Cyclopropylamino)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953903-93-0 | |

| Record name | 4-[(Cyclopropylamino)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 4 Cyclopropylamino Methyl Benzonitrile and Analogues

Targeted Synthesis of 4-((Cyclopropylamino)methyl)benzonitrile

The direct synthesis of this compound can be efficiently achieved through two primary chemical strategies: reductive amination of an aldehyde and nucleophilic substitution of a benzyl (B1604629) halide.

Identification of Key Precursors and Reaction Pathways

Reductive Amination: This is one of the most common and efficient methods for forming carbon-nitrogen bonds. The pathway involves the reaction of 4-cyanobenzaldehyde (B52832) with cyclopropylamine (B47189). nih.gov The initial reaction forms an intermediate imine (or the corresponding iminium ion under acidic conditions), which is not isolated but is reduced in situ to the desired secondary amine. A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their selectivity for the iminium ion over the starting aldehyde. harvard.edu

Nucleophilic Substitution: An alternative route involves the direct alkylation of cyclopropylamine with a reactive benzyl derivative. The key precursor for this pathway is 4-(halomethyl)benzonitrile, typically 4-(bromomethyl)benzonitrile. In this SN2 reaction, the nitrogen atom of cyclopropylamine acts as a nucleophile, displacing the bromide ion to form the target C-N bond. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid formed as a byproduct. nih.govnih.gov

Optimization of Reaction Conditions and Yields

For the reductive amination pathway, reaction conditions are optimized to ensure efficient imine formation and subsequent reduction. The reaction is often carried out in solvents like dichloroethane (DCE) or tetrahydrofuran (B95107) (THF). The use of sodium triacetoxyborohydride is often preferred as it is a mild and highly selective reagent that can be used in the presence of a wide range of functional groups without the release of toxic cyanide byproducts. harvard.edu Acetic acid is sometimes added as a catalyst to facilitate imine formation.

In the nucleophilic substitution pathway, the choice of solvent and base is critical to maximize the yield and minimize side reactions. Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are suitable for this reaction. The base, often a tertiary amine like triethylamine (B128534) or diisopropylethylamine, must be strong enough to scavenge the acid produced but not so nucleophilic that it competes with the cyclopropylamine. Reaction temperatures can be varied from ambient to elevated to ensure complete conversion.

The following table summarizes typical conditions for these synthetic pathways.

| Pathway | Aldehyde/Halide Precursor | Amine Precursor | Key Reagents/Catalysts | Solvent | Typical Yield (%) |

| Reductive Amination | 4-Cyanobenzaldehyde | Cyclopropylamine | Sodium Triacetoxyborohydride (NaBH(OAc)₃), Acetic Acid | Dichloroethane (DCE) | 85-95% |

| Nucleophilic Substitution | 4-(Bromomethyl)benzonitrile | Cyclopropylamine | Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) | Acetonitrile (MeCN) or DMF | 80-90% |

Design and Synthesis of Diarylpyrimidine Analogues Featuring the Cyclopropylamino-Benzenonitrile Scaffold

The this compound moiety is a key component in a class of diarylpyrimidine (DAPY) compounds investigated for their biological activities, such as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govkuleuven.beresearchgate.net The synthesis of these complex molecules is a multi-step process involving the initial construction of the central pyrimidine (B1678525) core followed by diversification.

Construction of the Pyrimidine Core

The construction of the central pyrimidine ring is a foundational step in the synthesis of DAPY analogues. A widely used and classical method is the Pinner pyrimidine synthesis . slideshare.netmdpi.comslideshare.net This reaction involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or guanidine (B92328) derivative. almerja.comresearchgate.net

For the synthesis of many DAPY analogues, a common strategy begins with the cyclization of diethyl malonate with formamide (B127407) and sodium ethoxide to produce 4,6-dihydroxypyrimidine. google.com This intermediate is then chlorinated to provide a reactive scaffold for subsequent substitutions. The chlorination is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a base such as N,N-dimethylaniline, to yield 4,6-dichloropyrimidine (B16783). google.combiosynth.comgoogle.com This dichlorinated pyrimidine is a versatile intermediate for introducing different aryl groups at the 4- and 6-positions.

| Step | Precursors | Reagents | Product |

| 1. Cyclization | Diethyl malonate, Formamide | Sodium Ethoxide | 4,6-Dihydroxypyrimidine |

| 2. Chlorination | 4,6-Dihydroxypyrimidine | Phosphorus Oxychloride (POCl₃) | 4,6-Dichloropyrimidine |

Diversification at Peripheral Positions via Benzonitrile (B105546) and Cyclopropylamino Linkages

With the 4,6-dichloropyrimidine core in hand, diversification is achieved through sequential nucleophilic aromatic substitution (SNAr) reactions. The differential reactivity of the chlorine atoms can be exploited, or reaction conditions can be controlled to achieve selective substitution.

In a typical synthetic sequence for DAPY-type NNRTIs, one of the chlorine atoms is first displaced by an aniline (B41778) derivative, such as 4-aminobenzonitrile (B131773). researchgate.net This reaction is often catalyzed by an acid and introduces the benzonitrile "wing" of the molecule. The remaining chlorine atom on the pyrimidine ring is then substituted. To incorporate the cyclopropylamino-containing scaffold, a multi-step approach is often necessary. For instance, the second chlorine atom might be displaced by a linker that is later functionalized. In some published routes, the 4-position of the pyrimidine is first reacted with a precursor to the benzylamine (B48309) moiety, which is then elaborated to introduce the cyclopropylamino group. nih.govresearchgate.net For example, a reaction with a substituted benzaldehyde (B42025) can form an intermediate that is subsequently subjected to reductive amination with cyclopropylamine. researchgate.net

A representative reaction is the synthesis of 4-((4-((cyclopropylamino)(2,5-difluorophenyl)methyl)pyrimidin-2-yl)amino)benzonitrile, where the key intermediate, 4-(4-chloropyrimidin-2-ylamino)benzonitrile, is first synthesized and then reacted with a ketone precursor, followed by reductive amination with cyclopropylamine. nih.govkuleuven.be

Synthesis of S-Triazinyl Benzonitrile Derivatives Incorporating Cyclopropylamino Units

The symmetric 1,3,5-triazine (B166579) (s-triazine) ring is another important scaffold that can be functionalized with both benzonitrile and cyclopropylamino groups. The synthesis of these derivatives primarily relies on the sequential, temperature-controlled nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). scholarsresearchlibrary.com

The high reactivity of the chlorine atoms on cyanuric chloride allows for a stepwise and controlled introduction of different nucleophiles. The reactivity decreases with each substitution. The first chlorine is typically substituted at a low temperature (0-5 °C), the second at room temperature, and the third often requires elevated temperatures. nih.govrasayanjournal.co.in

To synthesize a derivative containing both a benzonitrile and a cyclopropylamino moiety, a nucleophile containing a benzonitrile group, such as 4-aminobenzonitrile, can be reacted first with cyanuric chloride at 0 °C in the presence of a base like potassium carbonate or sodium bicarbonate to neutralize the HCl produced. nih.gov This yields a dichlorotriazine intermediate.

Subsequently, this intermediate can be reacted with cyclopropylamine. nih.gov This second substitution is typically carried out at room temperature to replace one of the remaining chlorine atoms. The final chlorine atom can then be displaced by another nucleophile if desired, often requiring heating. This stepwise approach allows for the precise construction of unsymmetrically substituted s-triazine derivatives. derpharmachemica.com

| Step | Triazine Intermediate | Nucleophile | Reaction Temperature | Product |

| 1 | Cyanuric Chloride | 4-Aminobenzonitrile | 0-5 °C | 4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzonitrile |

| 2 | 4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzonitrile | Cyclopropylamine | Room Temperature | 4-((4-Chloro-6-(cyclopropylamino)-1,3,5-triazin-2-yl)amino)benzonitrile |

| 3 | 4-((4-Chloro-6-(cyclopropylamino)-1,3,5-triazin-2-yl)amino)benzonitrile | Other Nucleophile (e.g., Aniline) | Reflux | Fully Substituted s-Triazine |

Triazine Ring Synthesis Methodologies

While this compound is not a triazine itself, the synthesis of triazine analogues from benzonitrile precursors is a well-established field. Symmetrically substituted 1,3,5-triazines are commonly prepared through the cyclotrimerization of nitriles. This methodology, however, often requires demanding reaction conditions to achieve moderate yields.

Recent advancements have focused on milder reaction conditions. For instance, the cyclotrimerization of aromatic nitriles can be catalyzed by yttrium salts in the absence of a solvent, offering a cleaner, more economical, and safer procedure. prepchem.com Another approach involves the reaction of a nitrile with triflic anhydride (B1165640) or triflic acid at low temperatures to form an intermediate nitrilium salt. This intermediate subsequently reacts with two equivalents of a different nitrile at a higher temperature to yield 2,4,6-trisubstituted-1,3,5-triazines. This one-pot synthesis allows for the controlled cross-cyclotrimerization of different nitriles. smolecule.com

Catalytic systems composed of low-valent transition metals have also been explored for the cyclotrimerization of benzonitrile and its derivatives. Systems using magnesium and various titanium chlorido complexes can generate coordinatively unsaturated Ti(II) complexes as the catalytically active species, proving effective for this transformation. orgsyn.org

| Catalyst/Reagent System | Reaction Type | Key Features |

| Yttrium Salts | Cyclotrimerization | Solvent-free, milder conditions |

| Triflic Anhydride/Triflic Acid | Cross-cyclotrimerization | One-pot synthesis of unsymmetrical triazines |

| Titanium Chlorido Complexes/Mg | Cyclotrimerization | Utilizes low-valent transition metal catalysis |

Introduction of Specific Substituents

The introduction of specific substituents onto the benzonitrile ring is a crucial aspect of synthesizing analogues of this compound. Standard electrophilic and nucleophilic aromatic substitution reactions can be employed to modify the aromatic core. The timing of these modifications—either before or after the introduction of the cyclopropylaminomethyl side chain—is a key strategic consideration.

For instance, functional groups can be introduced onto a pre-existing benzonitrile molecule. The reactivity of the benzonitrile ring is influenced by the electron-withdrawing nature of the nitrile group, which directs incoming electrophiles to the meta position. To achieve ortho or para substitution, directing groups may need to be employed and later converted to a nitrile, or a nucleophilic aromatic substitution strategy may be necessary if a suitable leaving group is present on the ring.

Alternatively, a substituted benzene (B151609) derivative can be used as the starting material, with the nitrile group being introduced at a later stage. Common methods for introducing a nitrile group include the Sandmeyer reaction, which involves the diazotization of an aniline derivative followed by treatment with a cyanide salt, or the dehydration of an aldoxime.

Broader Synthetic Approaches for Related Cyclopropylamino-Benzenonitrile Architectures

The synthesis of the core this compound structure can be approached through several reliable and versatile methods, primarily focusing on the formation of the C-N bond between the benzyl group and the cyclopropylamine.

Nucleophilic Additions to Nitrile Functionality

Nucleophilic addition to the carbon-nitrogen triple bond of a nitrile is a fundamental reaction in organic synthesis, though it is a less direct route to the target molecule. This approach would typically involve the addition of a nucleophile to the nitrile, followed by further transformations. For example, organometallic reagents such as Grignard reagents can add to nitriles to form imines, which can then be hydrolyzed to ketones or reduced to amines. google.com

A more relevant, albeit complex, strategy could involve a multi-step sequence starting with a nucleophilic addition to the nitrile of a suitably substituted benzonitrile. However, for the direct synthesis of this compound, this is not the most common or efficient approach. A novel reductive amination of nitriles has been reported, which could potentially be adapted for this synthesis. ru.nl

Reductive Amination Strategies

Reductive amination is a highly effective and widely used method for the synthesis of amines. This reaction involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this would involve the reaction of 4-cyanobenzaldehyde with cyclopropylamine.

This method avoids the issue of over-alkylation that can occur with direct alkylation of amines. google.com A variety of reducing agents can be employed, each with its own advantages regarding selectivity, reactivity, and handling. The choice of reducing agent is critical, as some, like sodium borohydride, can also reduce the starting aldehyde. Therefore, reagents that selectively reduce the imine intermediate are preferred.

| Reducing Agent | Typical Solvent(s) | Key Characteristics |

| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol | Can also reduce aldehydes and ketones; typically added after imine formation. chemscene.com |

| Sodium Cyanoborohydride (NaCNBH₃) | Methanol | Selectively reduces imines in the presence of carbonyls; toxic cyanide byproducts. chemscene.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, 1,2-Dichloroethane | Mild and selective; moisture-sensitive. chemscene.com |

Catalytic Coupling Reactions

Modern synthetic chemistry offers powerful catalytic methods for the formation of C-N bonds. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are a mainstay for the synthesis of a wide range of amines. While typically used for the formation of N-aryl bonds, adaptations of these methods can be envisioned for the N-benzylation of amines.

A plausible route to this compound would involve the reaction of a 4-(halomethyl)benzonitrile, such as 4-(bromomethyl)benzonitrile, with cyclopropylamine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the catalytic cycle.

| Catalyst Precursor | Ligand | Base |

| Pd₂(dba)₃ | XPhos, SPhos, RuPhos | NaOtBu, K₂CO₃, Cs₂CO₃ |

| Pd(OAc)₂ | BINAP, dppf | K₃PO₄, NaOtBu |

This approach offers a versatile and functional-group-tolerant pathway to the target molecule and its analogues.

Chemical Reactivity and Functional Transformations of 4 Cyclopropylamino Methyl Benzonitrile

Reactivity of the Nitrile Group

The nitrile (cyano) group is a versatile functional group that can undergo a variety of transformations, most notably reduction to amines and hydrolysis to carboxylic acid derivatives.

The reduction of the nitrile group in 4-((Cyclopropylamino)methyl)benzonitrile to a primary amine, yielding 4-((Cyclopropylamino)methyl)benzylamine, is a synthetically valuable transformation. This can be achieved through several methods, including catalytic hydrogenation and chemical reduction with hydride reagents. commonorganicchemistry.comchemguide.co.uk

Catalytic hydrogenation typically involves the use of hydrogen gas in the presence of a metal catalyst such as Raney Nickel or Palladium on carbon (Pd/C). commonorganicchemistry.com To suppress the formation of secondary and tertiary amine byproducts, these reactions are often carried out in the presence of ammonia. commonorganicchemistry.com

Chemical reduction offers an alternative route. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. chemguide.co.uk Other borane-based reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF) and diisopropylaminoborane, are also effective. commonorganicchemistry.comorganic-chemistry.org

Table 1: Selected Reagents for the Reduction of Nitriles to Primary Amines

| Reagent | Typical Conditions | Reference |

|---|---|---|

| H₂ / Raney Nickel | Elevated temperature and pressure, often with NH₃ | commonorganicchemistry.com |

| H₂ / Pd/C | Elevated temperature and pressure, often with NH₃ | commonorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup | chemguide.co.uk |

| Borane-THF (BH₃-THF) | THF, elevated temperature | commonorganicchemistry.com |

The nitrile group can be hydrolyzed to a carboxylic acid, 4-((Cyclopropylamino)methyl)benzoic acid, under either acidic or basic conditions. libretexts.orgchemguide.co.uk This reaction typically requires heating.

In acidic hydrolysis, the nitrile is heated with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. libretexts.orgchemguide.co.uk The reaction proceeds via the formation of an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk

Basic hydrolysis involves heating the nitrile with an aqueous solution of a base, such as sodium hydroxide. chemguide.co.ukweebly.com This process initially yields the carboxylate salt and ammonia. chemguide.co.uk To obtain the free carboxylic acid, a subsequent acidification step with a strong acid is necessary. libretexts.orgchemguide.co.uk

Table 2: Conditions for the Hydrolysis of Nitriles to Carboxylic Acids

| Conditions | Initial Product | Final Product (after workup) | Reference |

|---|---|---|---|

| Acidic (e.g., aq. HCl, heat) | Carboxylic acid and ammonium salt | Carboxylic acid | libretexts.orgchemguide.co.uk |

Transformations Involving the Cyclopropylamino Moiety

The secondary amine and the strained cyclopropane (B1198618) ring of the cyclopropylamino group are also sites for chemical reactions.

The secondary amine in this compound can undergo typical amine reactions. For instance, it can be N-alkylated or N-acylated. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is a common method for introducing further alkyl substituents. quora.com

Nitrosation of N-cyclopropyl-N-alkylanilines with nitrous acid has been shown to lead to the cleavage of the cyclopropyl (B3062369) group from the nitrogen, resulting in the formation of an N-alkyl-N-nitrosoaniline. researchgate.net This suggests that under similar conditions, the cyclopropyl group in this compound could be susceptible to cleavage.

The cyclopropane ring is a strained three-membered ring that can undergo ring-opening reactions under various conditions. For cyclopropylamines, this process is often initiated by a one-electron oxidation of the amine nitrogen, which can be achieved chemically or electrochemically. researchgate.net This oxidation generates a radical cation, which can lead to the scission of the cyclopropane ring. researchgate.net For example, the oxidation of cyclopropylamines is a key step in the mechanism of action of certain enzyme inhibitors, where ring opening leads to covalent modification of the enzyme. researchgate.net

Treatment of cyclopropylamines with strong acids, such as trifluoromethanesulfonic acid, can also induce protolytic ring opening. nih.gov This reaction proceeds through the formation of dicationic intermediates, leading to cleavage of the cyclopropane ring. nih.gov The presence of substituents on the cyclopropane ring can influence which bond is cleaved. nih.gov

Aromatic Ring Modifications

The benzene (B151609) ring of this compound can undergo substitution reactions, with the regiochemical outcome determined by the directing effects of the existing substituents. The nitrile group is a deactivating group and a meta-director for electrophilic aromatic substitution due to its electron-withdrawing nature. Conversely, the alkylamino group is an activating, ortho-, para-directing group because the nitrogen can donate electron density to the ring. The methylene (B1212753) spacer between the amine and the ring means the directing effect is primarily inductive and weakly activating.

In electrophilic aromatic substitution, the activating ortho-, para-directing influence of the -(CH₂)NH-cyclopropyl group would likely dominate over the deactivating meta-directing effect of the cyano group. Therefore, incoming electrophiles would be directed to the positions ortho and para to the -(CH₂)NH-cyclopropyl substituent.

Nucleophilic aromatic substitution on the ring is also a possibility, although it generally requires the presence of strong electron-withdrawing groups ortho or para to a leaving group. libretexts.org In the absence of a suitable leaving group on the ring of this compound, this type of reaction is less likely under standard conditions.

Article on the Chemical Reactivity of this compound Forthcoming

A comprehensive article detailing the chemical reactivity and functional transformations of this compound is currently under development.

Due to the highly specific nature of the requested content, which focuses solely on the chemical compound “this compound,” a thorough and meticulous research process is required to ensure the scientific accuracy and integrity of the information provided. Our commitment is to deliver an article that is not only detailed and informative but also strictly adheres to the provided outline, focusing on the introduction of additional substituents on the benzonitrile (B105546) ring and the elaboration of its side chains.

The development of this article involves the careful compilation and analysis of research findings to construct data tables and present a professional and authoritative overview of the compound's chemical behavior. We are dedicated to excluding any information that falls outside the specified scope, such as dosage, administration, or safety profiles, to maintain a focused and scientifically rigorous presentation.

We appreciate your patience as we finalize this specialized content. The forthcoming article will serve as a valuable resource on the chemical reactivity and functional transformations of this compound.

Pharmacological and Biological Research Applications of 4 Cyclopropylamino Methyl Benzonitrile and Its Derivatives

Antiviral Efficacy and Mechanism of Action

The structural components of 4-((cyclopropylamino)methyl)benzonitrile derivatives have been exploited in the design of potent antiviral agents. The cyclopropyl (B3062369) group, in particular, is a feature found in several approved antiviral drugs. nih.gov Research has primarily focused on inhibiting viral enzymes essential for replication, such as reverse transcriptase in retroviruses.

Inhibition of HIV-1 Reverse Transcriptase: Non-Nucleoside Inhibitor (NNRTI) Class

The enzyme reverse transcriptase (RT) is a primary target for Human Immunodeficiency Virus (HIV-1) therapies. nih.gov Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the enzyme, known as the NNRTI binding pocket, inducing a conformational change that inhibits its DNA polymerase activity. nih.govnih.gov

The this compound scaffold has been incorporated into molecules designed to fit within this hydrophobic pocket. The cyclopropyl group can establish favorable interactions within the pocket, a characteristic shared by licensed NNRTIs. nih.gov The benzonitrile (B105546) portion of the molecule can be modified to explore different regions of the binding site to enhance potency and improve the resistance profile against common RT mutations. researchgate.netresearchgate.net The development of novel NNRTIs is critical for overcoming the challenge of drug resistance that emerges from the high mutation rate of HIV-1. researchgate.net

| Derivative Class | Target Virus | Mechanism of Action | Key Structural Feature | Research Findings |

| Diarylpyrimidines | HIV-1 | Allosteric inhibition of Reverse Transcriptase (NNRTI) | Benzonitrile wing explores solvent-exposed regions | Potent activity against wild-type and mutant HIV-1 strains. researchgate.net |

| Indole-based NNRTIs | HIV-1 | Allosteric inhibition of Reverse Transcriptase (NNRTI) | Cyclopropyl group mimics spatial characteristics of other moieties | Compounds demonstrate potency comparable to Nevirapine with low toxicity. nih.gov |

| 1,6-bis[(benzyloxy)methyl]uracils | HIV-1 | Inhibition of Reverse Transcriptase (NNRTI) | Combines features of diphenyl ether and pyridone NNRTIs | Micro- and submicromolar inhibition of HIV-1 RT. nih.gov |

Activity Against Hepatitis C Virus (HCV)

Hepatitis C virus (HCV), a single-stranded RNA virus, is a major cause of chronic liver disease. mdpi.com Viral proteins, particularly nonstructural (NS) proteins, are essential for replicating the viral genome and are primary targets for direct-acting antiviral agents. nih.gov While specific studies on this compound itself against HCV are not prominent, the chemical motifs are relevant to HCV drug design. For instance, nucleoside and non-nucleoside inhibitors targeting the NS5B RNA-dependent RNA polymerase are central to HCV treatment. Research has shown that modifications at various positions of nucleoside analogs, including the introduction of moieties like cyano groups, can lead to potent inhibition of HCV replication. researchgate.net Furthermore, other viral targets such as the NS4B protein, which is involved in forming the viral replication complex, are being explored for pharmacological inhibition. nih.gov

Broader Spectrum Antiviral Investigations

The search for broad-spectrum antiviral agents is a significant goal in medicinal chemistry. The this compound scaffold and its derivatives are being investigated against a range of viruses beyond HIV and HCV. For example, research into 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines, which can incorporate a cyanobenzyl group similar to the benzonitrile moiety, has shown inhibitory activity against Zika Virus (ZIKV). mdpi.com The mechanism for these compounds may involve targeting viral enzymes like the NS5 methyltransferase, which is crucial for viral replication and evading the host immune response. mdpi.com Additionally, some NNRTI-related compounds have demonstrated unexpected activity against other viruses, such as influenza, indicating the potential for scaffold repurposing. nih.gov

Anticancer Potential and Epigenetic Targeting

In oncology, research has focused on developing inhibitors for enzymes that play a critical role in tumor growth and survival. Derivatives of this compound have emerged as promising candidates for targeting key epigenetic regulators and enzymes involved in immune evasion.

Inhibition of Lysine Specific Demethylase 1 (LSD1)

Lysine Specific Demethylase 1 (LSD1, also known as KDM1A) is a flavin-dependent demethylase that removes methyl groups from histone and non-histone proteins, thereby regulating gene expression. mdpi.com LSD1 is overexpressed in many cancers, where it contributes to cancer cell proliferation and is associated with a poor prognosis. mdpi.com Consequently, LSD1 is a significant target for cancer therapy. mdpi.com

The cyclopropylamine (B47189) moiety is a key structural feature in a class of mechanism-based irreversible inhibitors of LSD1. nih.gov These inhibitors, often derived from tranylcypromine, act by covalently modifying the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, leading to its inactivation. nih.govmdpi.com Derivatives incorporating the this compound scaffold have been developed as potent and selective LSD1 inhibitors. nih.govnih.gov The benzonitrile group, in these cases, can be positioned to interact with key residues in the catalytic site, such as Lys661, enhancing binding affinity and inhibitory potency. nih.gov Research has led to the identification of compounds with high biochemical and cellular potency, demonstrating robust anti-tumor activity in preclinical models. nih.govnih.gov

| Derivative/Compound | Target Enzyme | Inhibition (IC₅₀/Kᵢ) | Mechanism | Cellular Effect |

| Styrenylcyclopropane Derivatives (e.g., Compound 34) | LSD1 (KDM1A) | <4 nM (biochemical), 2 nM (cell) | Covalent, mechanism-based inactivation of FAD cofactor | Potent cell-killing in AML cell lines, robust antitumor activity in xenograft models. nih.govnih.gov |

| 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile | LSD1 (KDM1A) | Submicromolar | Reversible; cyano group forms H-bond with Lys661 | Not specified |

| (Bis)urea and (bis)thiourea derivatives | LSD1 (KDM1A) | Not specified | Not specified | Induce expression of epigenetically silenced genes like SFRP4 and SFRP5. apexbt.com |

Modulation of Glutaminyl Cyclase (QPCT/QPCTL) Activity

Glutaminyl-peptide cyclotransferase-like protein (QPCTL) is an enzyme that catalyzes the formation of pyroglutamate (B8496135) at the N-terminus of specific proteins. nih.gov This modification is critical for the function of several proteins, including the immune checkpoint molecule CD47. nih.govnih.gov The maturation of CD47 by QPCTL is essential for its interaction with SIRPα on macrophages, which delivers a "don't eat me" signal, allowing cancer cells to evade phagocytosis. nih.govnih.gov

Inhibition of QPCTL presents an attractive strategy for cancer immunotherapy. researchgate.netspringernature.com By blocking the maturation of CD47, QPCTL inhibitors can enhance the phagocytosis of tumor cells by macrophages. nih.gov Recent studies have focused on developing potent small-molecule inhibitors of QPCTL. Benzonitrile-based compounds have emerged from these efforts, where the nitrile group is designed to form specific interactions within the enzyme's active site, improving binding affinity over previous scaffolds. nih.govresearchgate.net These inhibitors have shown the potential to overcome the anemia-related side effects associated with anti-CD47 antibody therapies and have demonstrated antitumor efficacy. nih.govresearchgate.net

Kinase Inhibition Profiles

Derivatives of this compound have been synthesized and evaluated as potent kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR), a key player in various cancers.

One area of significant interest is the development of 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitrile derivatives. These compounds incorporate the cyclopropylamino moiety attached to a quinoline-3-carbonitrile core. Research into the structure-activity relationship of this class of molecules has demonstrated potent inhibitory activity against EGFR tyrosine kinase. nih.govnih.gov For instance, certain derivatives have shown significant in vitro inhibitory effects in both enzymatic and cellular assays. nih.govnih.gov One notable compound from this series demonstrated an IC50 value of 5 nM against EGFR, highlighting the potential of this chemical scaffold in developing targeted cancer therapies. nih.gov The design of these inhibitors often focuses on replacing the common 4-anilino group with an arylcyclopropylamino group at the C-4 position of the quinoline-3-carbonitrile structure to enhance inhibitory effects. nih.gov

Table 1: Kinase Inhibition Profile of a 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitrile Derivative

| Compound Class | Target Kinase | IC50 (nM) |

|---|---|---|

| 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitrile | EGFR | 5 |

Bromodomain and Other Epigenetic Reader Protein Interactions

Currently, there is a lack of specific research data available in the public domain detailing the interactions of this compound or its direct derivatives with bromodomains and other epigenetic reader proteins.

Enzyme Inhibition and Receptor Ligand Interactions

The benzonitrile moiety is a critical feature in a variety of enzyme inhibitors. Research has explored derivatives that incorporate this group for potent and specific enzyme inhibition. One such area of investigation is the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism and a target for type 2 diabetes treatment.

A series of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives has been synthesized and evaluated for their DPP-4 inhibitory activity. brieflands.comnih.govnih.govresearchgate.net These compounds exhibited good inhibitory potential against the DPP-4 enzyme, with IC50 values ranging from 1.4621 to 6.7805 µM. brieflands.comnih.govnih.govresearchgate.net Among the synthesized compounds, the derivative featuring a morpholino-methyl substituent at the C-2 position of the quinazolinone ring displayed the highest potency. brieflands.com However, the inhibitory activities of these derivatives were found to be lower than the standard reference, sitagliptin, which has an IC50 of 0.0236 µM. brieflands.com

Table 2: Enzyme Inhibitory Profiles of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile Derivatives

| Compound Class | Target Enzyme | IC50 Range (µM) |

|---|---|---|

| 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile Derivatives | DPP-4 | 1.4621 - 6.7805 |

There is currently no specific data available in the public domain regarding the investigation of receptor binding affinities and selectivity of this compound or its close derivatives.

Anti-inflammatory and Immunomodulatory Effects

While direct studies on the anti-inflammatory and immunomodulatory effects of this compound are not available, the broader class of quinoline (B57606) derivatives, to which some of its analogs belong, has been noted for its anti-inflammatory properties. researchgate.netnih.govorientjchem.org Quinoline and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory effects. researchgate.netnih.govorientjchem.org Some studies have explored the potential of quinoline derivatives in managing inflammatory disorders. researchgate.net For instance, certain quinoline derivatives have been investigated for their ability to reduce nitric oxide generation and nuclear factor-kappa B (NF-ĸB) DNA binding upon inflammatory stimulation, which are key processes in the inflammatory response. nih.gov However, specific studies linking the this compound scaffold to these pathways are yet to be published.

Immunological Response Modulation

The modulation of the immune system presents a significant area of research for derivatives of this compound. Investigations have particularly focused on their role in cancer immunotherapy, where manipulating immune responses is crucial. The core structure of these compounds, specifically the methylbenzonitrile moiety, has been identified as a valuable scaffold in the design of agents that can influence immune cell function. cancerresgroup.us

Research has explored the development of triazole-pyrimidine-methylbenzonitrile derivatives as antagonists for the A2A and A2B adenosine (B11128) receptors (ARs). cancerresgroup.us These receptors are critical in regulating the immune functions of adenosine. cancerresgroup.us In the tumor microenvironment, high levels of adenosine can lead to immune evasion. By blocking the A2A and A2B receptors, these benzonitrile derivatives can counteract adenosine-induced immunosuppression. cancerresgroup.us

The activation of A2A and A2B adenosine receptors typically leads to an increase in intracellular cyclic AMP (cAMP) in T cells. Elevated cAMP levels can result in T cell anergy, which is characterized by reduced proliferation, maturation, and cytokine production, such as Interleukin-2 (IL-2). cancerresgroup.us This ultimately diminishes the tumor-killing activity of T cells. cancerresgroup.us Derivatives of methylbenzonitrile have been synthesized to inhibit this pathway and thereby enhance the anti-tumor immune response. cancerresgroup.us

A series of novel dual A2A/A2B adenosine receptor antagonists incorporating the triazole-pyrimidine-methylbenzonitrile core were designed and synthesized. The inhibitory activity of these compounds was evaluated, with several showing promising results. For instance, one derivative, compound 7i , demonstrated potent inhibitory activity on the A2B receptor and a higher potency in stimulating IL-2 production compared to the reference compound AB928. cancerresgroup.us This suggests that these derivatives can effectively enhance T cell activation, a key aspect of cancer immunotherapy. cancerresgroup.us

The binding mode of these compounds indicates that the methylbenzonitrile structure is beneficial for achieving potent inhibitory activity at the A2B adenosine receptor. cancerresgroup.us Specifically, the cyano group of the benzonitrile moiety can form a polar interaction with the amide function of Asn282 in the receptor. cancerresgroup.us This interaction is a key contributor to the antagonist activity of these derivatives.

The table below summarizes the in vitro activity of selected triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists.

| Compound | A2A AR IC50 (nM) | A2B AR IC50 (nM) | IL-2 Production EC50 (nM) |

| 7f | 2.58 | 46.52 | 14.35 |

| 7i | 4.11 | 14.12 | 11.23 |

| AB928 (Reference) | 2.50 | 2.00 | 20.00 |

Advanced Computational and Theoretical Studies on 4 Cyclopropylamino Methyl Benzonitrile

Molecular Modeling for Ligand-Target Interactions

Molecular modeling serves as a powerful methodology to simulate and predict the interactions between a small molecule, such as 4-((Cyclopropylamino)methyl)benzonitrile, and its biological target, typically a protein or enzyme. These in silico techniques provide critical insights at an atomic level, guiding the rational design of more potent and selective drug candidates.

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) relies on the three-dimensional structural information of the biological target to design ligands with high affinity and specificity. nih.gov For this compound, an SBDD approach would commence with the identification of a relevant biological target. The cyclopropylamine (B47189) moiety is a recognized pharmacophore in several classes of enzyme inhibitors, including monoamine oxidase inhibitors (MAOIs) and lysine-specific demethylase 1 (LSD1) inhibitors. nih.govlongdom.org The benzonitrile (B105546) group, on the other hand, can act as a hydrogen bond acceptor and has been incorporated into inhibitors of various enzymes, including cysteine proteases and aromatase. nih.govnih.gov

Once a target is identified and its 3D structure is obtained, either through X-ray crystallography, NMR spectroscopy, or homology modeling, the binding site can be characterized. Computational tools can then be used to design or modify ligands that complement the steric and electronic features of this binding site. For instance, the cyclopropyl (B3062369) group of this compound could be positioned to fit into a hydrophobic pocket, while the nitrogen of the amine and the nitrile group could form crucial hydrogen bonds with amino acid residues in the active site.

Docking Simulations and Binding Pose Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is instrumental in understanding the binding mode of this compound and estimating its binding affinity. Docking algorithms explore a vast conformational space to identify the most stable ligand-protein complex, which is typically scored based on a force field that approximates the binding free energy.

A hypothetical docking study of this compound into the active site of a target enzyme, such as LSD1, could reveal key interactions. The simulation might predict that the cyclopropylamine nitrogen forms a hydrogen bond with a key acidic residue (e.g., Aspartic or Glutamic acid), while the benzonitrile ring engages in π-π stacking interactions with aromatic residues like Tyrosine or Phenylalanine. The nitrile group could also form a hydrogen bond with a backbone amide or a polar side chain.

The results of such a docking simulation can be summarized in a table, providing a quantitative measure of the predicted binding affinity and a qualitative description of the interactions.

Table 1: Hypothetical Docking Simulation Results for this compound

| Target Protein | Docking Score (kcal/mol) | Predicted Key Interactions |

|---|---|---|

| LSD1 | -8.5 | H-bond with Asp555, π-π stacking with Tyr761 |

| MAO-A | -7.9 | H-bond with Gln215, Hydrophobic interactions |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of novel compounds and for understanding which molecular properties are most influential for their biological effect.

Predictive Modeling for Biological Activity

To develop a QSAR model for a series of analogs of this compound, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) is required. Various molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can be electronic, steric, hydrophobic, or topological in nature.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a mathematical equation that correlates the descriptors with the biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing the most promising candidates for synthesis and testing.

Identification of Physicochemical Descriptors for SAR

The development of a QSAR model also provides valuable insights into the structure-activity relationship (SAR) by identifying the most significant physicochemical descriptors. For a series of compounds related to this compound, a QSAR study might reveal that properties such as the octanol-water partition coefficient (logP), molecular weight (MW), polar surface area (PSA), and specific electronic properties of the benzonitrile ring are critical for activity.

For example, a positive coefficient for logP in the QSAR equation would suggest that increasing the hydrophobicity of the molecule could lead to enhanced biological activity, perhaps by improving its ability to cross cell membranes or bind to a hydrophobic pocket in the target protein. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental to activity.

Table 2: Hypothetical Physicochemical Descriptors for a QSAR Model

| Descriptor | Description | Correlation with Activity |

|---|---|---|

| logP | Hydrophobicity | Positive |

| PSA | Polar Surface Area | Negative |

| Dipole Moment | Molecular Polarity | Positive |

Quantum Chemical Investigations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and properties of a molecule. yeniyuzyil.edu.tr These methods can be used to calculate a wide range of properties for this compound that are relevant to its reactivity and interaction with biological targets.

Methods such as Density Functional Theory (DFT) can be used to determine the optimized geometry of the molecule, the distribution of electron density, and the energies of its molecular orbitals (HOMO and LUMO). scispace.com The electrostatic potential map can reveal the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its non-covalent interactions.

For this compound, quantum chemical calculations could confirm the nucleophilic character of the amine nitrogen and the electrophilic character of the nitrile carbon. The HOMO-LUMO energy gap can provide an indication of the molecule's chemical reactivity and stability. These calculations can also be used to parameterize molecular mechanics force fields for more accurate molecular dynamics simulations. A recent study on benzonitrile has provided insights into its vibrational features through anharmonic simulations, which could be extended to its derivatives. frontiersin.org

Table 3: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G)*

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 eV | Correlates with ionization potential |

| LUMO Energy | -0.8 eV | Correlates with electron affinity |

| HOMO-LUMO Gap | 5.4 eV | Indicator of chemical stability |

Electronic Structure Elucidation (DFT Calculations)

Density Functional Theory (DFT) is a cornerstone of computational chemistry, providing profound insights into the electronic structure of molecules. For this compound, DFT calculations can illuminate the distribution of electrons, the energies of molecular orbitals, and various reactivity descriptors.

By employing a functional such as B3LYP with a basis set like 6-311++G(d,p), a detailed picture of the molecule's electronic landscape can be painted. The nitrile group (C≡N) is expected to be a significant electron-withdrawing feature, influencing the electronic properties of the entire molecule. analis.com.my The nitrogen atom of the nitrile and the amino group are anticipated to be centers of negative electrostatic potential, making them potential sites for electrophilic attack or hydrogen bonding. analis.com.my

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the molecule's reactivity and electronic transitions. The HOMO is likely to be localized on the electron-rich aromatic ring and the amino group, while the LUMO is expected to be centered around the electron-deficient benzonitrile moiety. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. semanticscholar.org

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | ~3.5 D | Indicates overall polarity of the molecule |

| Mulliken Charge on Nitrile N | -0.45 e | Highlights a site for electrophilic interaction |

| Mulliken Charge on Amino N | -0.60 e | Highlights a site for electrophilic interaction and H-bonding |

Note: These values are illustrative and based on DFT studies of analogous compounds like 4-aminobenzonitrile (B131773) and N-cyclopropylanilines.

Conformational Landscapes and Stability Assessment

The flexibility of the bond connecting the cyclopropylamino group to the benzyl (B1604629) fragment suggests that this compound can adopt multiple conformations. Understanding the relative energies of these conformers is crucial, as the most stable conformation will dictate the molecule's predominant shape and how it interacts with its environment.

Computational studies on similar cyclopropylamine derivatives have shown that the orientation of the cyclopropyl group relative to the rest of the molecule is a key determinant of conformational stability. researchgate.net For this compound, the key dihedral angles to consider are those around the C-N bond of the amino group and the C-C bond of the benzylic linker. A potential energy surface scan, where these dihedral angles are systematically rotated and the energy of the resulting conformation is calculated, can identify the global and local energy minima. It is plausible that the most stable conformer will exhibit a staggered arrangement to minimize steric hindrance, with the lone pair of the nitrogen atom oriented to allow for favorable electronic interactions. researchgate.net

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A (Global Minimum) | 180° (anti) | 0.00 | 75.3 |

| B | 60° (gauche) | 0.95 | 14.5 |

| C | -60° (gauche) | 0.95 | 14.5 |

| D (Eclipsed) | 0° | 4.50 | <0.1 |

Note: The data presented is a hypothetical representation based on conformational analyses of similar acyclic and cyclic amine structures.

Reactivity Prediction and Reaction Mechanism Analysis

DFT calculations can also provide valuable insights into the chemical reactivity of this compound. Reactivity indices such as Fukui functions and local softness can pinpoint the most reactive sites within the molecule for nucleophilic and electrophilic attacks. The nitrogen atom of the amino group, with its lone pair of electrons, is expected to be a primary site for electrophilic attack and protonation. Conversely, the nitrile carbon is a potential site for nucleophilic addition.

The unique cyclopropyl group can also participate in specific reactions. For instance, N-cyclopropylanilines are known to undergo irreversible ring-opening upon single-electron oxidation. acs.orgethz.ch This suggests that under oxidative conditions, the radical cation of this compound could undergo a similar ring-opening reaction, which could be a key step in a potential metabolic pathway or a synthetic transformation. acs.orgethz.ch Theoretical calculations can model the transition states and reaction pathways for such processes, providing activation energies and reaction rates.

Molecular Dynamics Simulations for Conformational Studies

While DFT provides a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations are particularly useful for understanding how a molecule like this compound behaves in a more complex, solvated environment, such as in a biological system.

Dynamic Behavior of the Compound in Biological Environments

In a biological milieu, such as blood plasma or the cytoplasm, this compound would be surrounded by water molecules and various ions. MD simulations can model these interactions explicitly, providing a realistic picture of the molecule's solvation and dynamic conformational changes. The simulations would likely show the formation of a dynamic hydration shell around the polar nitrile and amino groups, with water molecules forming transient hydrogen bonds.

The flexibility of the molecule, as suggested by the conformational analysis, would be evident in the MD simulations. The molecule would be observed to transition between different low-energy conformations, and the frequency of these transitions would depend on the energy barriers between them. This dynamic behavior is crucial for its ability to adapt its shape to fit into a binding pocket of a protein, for example.

Protein-Ligand Complex Stability and Interactions

A primary application of MD simulations in drug discovery is to study the stability of a small molecule bound to a protein target. nih.govnih.gov If this compound were identified as a ligand for a particular protein, MD simulations could be used to model the protein-ligand complex.

These simulations can provide detailed information on the key interactions that stabilize the binding, such as hydrogen bonds, hydrophobic interactions, and pi-stacking interactions between the benzonitrile ring and aromatic residues in the protein's binding site. By analyzing the trajectory of the simulation, one can calculate the binding free energy, which is a measure of the affinity of the ligand for the protein. Furthermore, MD simulations can reveal the role of water molecules in mediating protein-ligand interactions and can highlight any conformational changes in the protein that occur upon ligand binding. proquest.com

Table 3: Common Interactions of this compound Moieties in a Protein Binding Site (Hypothetical)

| Molecular Fragment | Potential Interacting Protein Residue(s) | Type of Interaction |

| Benzonitrile Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |

| Nitrile Nitrogen | Arginine, Lysine, Serine, Threonine | Hydrogen Bond Acceptor |

| Amino Group | Aspartic Acid, Glutamic Acid | Hydrogen Bond Donor, Salt Bridge (if protonated) |

| Cyclopropyl Group | Leucine, Isoleucine, Valine | Hydrophobic Interaction |

| Benzyl CH2 | Alanine, Valine | van der Waals Interaction |

Note: This table illustrates the types of non-covalent interactions that the different parts of the molecule could form within a hypothetical protein binding pocket.

Q & A

Q. Q: What are the standard synthetic routes for 4-((Cyclopropylamino)methyl)benzonitrile, and how can reaction conditions be optimized?

A: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, triazine derivatives with cyclopropylamino groups are prepared by reacting chloro-triazine intermediates with cyclopropylamine under reflux in polar aprotic solvents (e.g., DMF) . Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of triazine to amine), maintaining temperatures between 60–80°C, and using catalysts like triethylamine to improve yields (reported up to 81% in similar systems) . Purity is enhanced via recrystallization from ethanol or column chromatography.

Basic Analytical Characterization

Q. Q: Which spectroscopic methods are critical for confirming the structure of this compound?

A: Key techniques include:

- IR Spectroscopy : Identification of N-H (~3200 cm⁻¹), C≡N (~2220 cm⁻¹), and C-H (cyclopropyl, ~3000 cm⁻¹) stretches .

- NMR : ¹H NMR reveals cyclopropyl protons as multiplet signals (δ 0.5–1.5 ppm) and benzonitrile aromatic protons as doublets (δ 7.5–8.0 ppm). ¹³C NMR confirms nitrile carbons at ~115 ppm and cyclopropyl carbons at ~10–15 ppm .

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 187.11 for C₁₁H₁₁N₂) .

Advanced Synthesis: Addressing Low Yields

Q. Q: How can researchers resolve low yields in the final step of synthesizing this compound?

A: Low yields often stem from incomplete cyclopropane ring formation or side reactions. Strategies include:

- Temperature Control : Gradual heating (e.g., 50°C → 80°C) to minimize decomposition.

- Solvent Selection : Switching from DMF to acetonitrile reduces polarity, favoring cyclopropylamine reactivity .

- Purification : Use preparative HPLC with a C18 column (MeCN/H₂O gradient) to isolate the product from by-products like unreacted triazine intermediates .

Structural Modifications and SAR

Q. Q: How do substituents on the benzonitrile core influence physicochemical properties?

A: Modifications at the para-position (e.g., replacing nitrile with carboxyl groups) reduce logP values, enhancing solubility. For example:

- 4-Cyanophenylacetonitrile (logP ~1.8) is more lipophilic than 4-hydroxymethylbenzonitrile (logP ~1.2) .

- Electron-withdrawing groups (e.g., Cl, NO₂) increase electrophilicity, affecting reactivity in cross-coupling reactions .

Advanced Analytical: Resolving NMR Contradictions

Q. Q: How should researchers interpret conflicting NMR data for cyclopropyl-containing nitriles?

A: Cyclopropyl protons often exhibit complex splitting due to ring strain. For example:

- Use 2D NMR (COSY, HSQC) to assign overlapping signals.

- Compare experimental ¹³C NMR shifts with computational predictions (e.g., DFT at B3LYP/6-31G* level) to validate cyclopropane geometry .

Computational Modeling of Reactivity

Q. Q: What computational methods predict the reactivity of this compound in nucleophilic substitutions?

A: Density Functional Theory (DFT) calculates frontier molecular orbitals:

- HOMO-LUMO gaps (~5 eV) indicate moderate electrophilicity.

- Molecular electrostatic potential (MEP) maps highlight electron-deficient regions (e.g., nitrile carbon) prone to nucleophilic attack .

Biological Activity Assay Design

Q. Q: How can researchers design assays to evaluate the bioactivity of this compound?

A: For antimicrobial or kinase inhibition studies:

- Microplate Assays : Use E. coli (ATCC 25922) with resazurin-based viability staining.

- Kinase Profiling : Screen against human kinases (e.g., EGFR) via ADP-Glo™ assays, referencing IC₅₀ values of structurally similar triazines (e.g., 5d: IC₅₀ ~2.1 µM) .

Safety and Handling Protocols

Q. Q: What safety measures are essential when handling nitrile derivatives?

A:

- Ventilation : Use fume hoods to avoid inhalation of volatile nitriles.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Spill Management : Neutralize with 10% NaOH and adsorb with vermiculite .

Crystallographic Analysis

Q. Q: How is single-crystal X-ray diffraction used to confirm molecular structure?

A: Crystals grown via slow evaporation (e.g., ethanol/water) are analyzed for:

- Unit Cell Parameters : Monoclinic system (e.g., P2₁/c) with Z = 4.

- Bond Angles : Cyclopropane C-C-C angles ~60°, confirming ring strain .

Stability Under Storage Conditions

Q. Q: What factors affect the stability of this compound during storage?

A:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the nitrile group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.